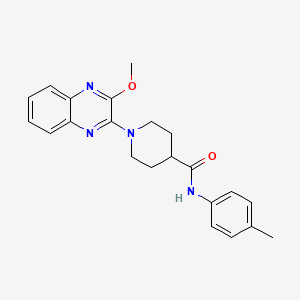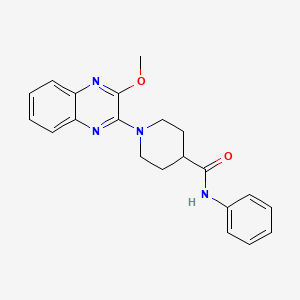
1-(3-methoxyquinoxalin-2-yl)-N-(4-methylphenyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxyquinoxalin-2-yl)-N-(4-methylphenyl)piperidine-4-carboxamide (also known as MQX-4-CN) is a small organic molecule that has been studied for its potential applications in scientific research. MQX-4-CN has been studied for its ability to interact with certain proteins and enzymes, and its potential to be used as a tool for studying biochemical and physiological processes. This article will discuss the synthesis method of MQX-4-CN, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its future directions.
科学的研究の応用
MQX-4-CN has been studied for its potential application in scientific research. It has been found to interact with certain proteins and enzymes, and has been used as a tool for studying biochemical and physiological processes. MQX-4-CN has also been studied for its potential to be used as a therapeutic agent, and has been found to have anti-inflammatory and anti-cancer properties.
作用機序
MQX-4-CN is believed to act on certain proteins and enzymes by inhibiting their activity. It has been found to bind to certain proteins and enzymes and inhibit their activity, which can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
MQX-4-CN has been found to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties, and has been found to inhibit the activity of certain proteins and enzymes. It has also been found to have an effect on the immune system, and has been found to modulate the activity of certain immune cells.
実験室実験の利点と制限
MQX-4-CN has several advantages for use in lab experiments. It is a small molecule, which makes it easy to synthesize and store. It is also relatively stable, which makes it easy to work with. However, there are some limitations to its use in lab experiments. It is not always easy to obtain the necessary reagents for its synthesis, and it is not always easy to control the reaction conditions.
将来の方向性
There are several potential future directions for the use of MQX-4-CN in scientific research. It could be used to study the biochemical and physiological effects of other small molecules, or to develop new therapeutic agents. It could also be used to study the effects of certain proteins and enzymes, or to develop new drugs that target these proteins and enzymes. Additionally, it could be used to study the effects of environmental factors on biochemical and physiological processes, or to develop new drugs that target environmental factors.
合成法
MQX-4-CN can be synthesized using a two-step process. The first step involves the synthesis of the quinoxaline ring, which is achieved by reacting 3-methoxyquinoline with dimethylaminopyridine. The second step involves the formation of the piperidine ring, which is achieved by reacting the quinoxaline ring with 4-methylphenyl piperidine-4-carboxamide. The final product, MQX-4-CN, is obtained after the two steps have been completed.
特性
IUPAC Name |
1-(3-methoxyquinoxalin-2-yl)-N-(4-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-15-7-9-17(10-8-15)23-21(27)16-11-13-26(14-12-16)20-22(28-2)25-19-6-4-3-5-18(19)24-20/h3-10,16H,11-14H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUNPLWUAIAGMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide](/img/structure/B6555902.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6555908.png)
![N-(3,4-dimethoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6555914.png)
![2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6555918.png)
![N-(2,4-dimethoxyphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6555919.png)
![N-(3,4-dimethoxyphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6555927.png)
![N-(4-ethoxyphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6555935.png)
![2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B6555939.png)
![5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6555954.png)
![3-{5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B6555966.png)
![3-(2H-1,3-benzodioxol-5-yl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B6555967.png)
![5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6555970.png)
![3-(3,5-dimethoxyphenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B6555976.png)
